Cas no 623-03-0 (4-Chlorobenzonitrile)

4-Chlorobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Chlorobenzonitrile
- PCBN
- p-chlorobenzonitrile
- 1-chloro-4-cyanobenzene
- 4-chloro-benzonitril
- 4-chloro-benzonitrile
- 4-CYANOCHLOROBENZENE
- para-chloro-benzonitrile
- para-cyano chlorobenzene
- p-Chlorbenzonitril
- P-CHLORBENZONITRILE
- p-chloro-benzonitril
- p-chlorobenzylnitrile
- p-Chlorotolunitrile
- 4-Chlorobenzonitrile,99%
-
- MDL: MFCD00001813
- Inchi: 1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H
- InChI Key: GJNGXPDXRVXSEH-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1)C#N
- BRN: 1072122
Computed Properties
- Exact Mass: 137.00300
- Monoisotopic Mass: 137.003
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8A^2
- XLogP3: nothing
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White lens powder.
- Density: 1.200(lit.)
- Melting Point: 90-93 °C (lit.)
- Boiling Point: 223 °C(lit.)
- Flash Point: 108 ºC
- Refractive Index: 1.4530 (estimate)
- Solubility: 0.245g/l practically insoluble
- Water Partition Coefficient: Insoluble
- PSA: 23.79000
- LogP: 2.21168
- Solubility: Insoluble in water.
4-Chlorobenzonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H332,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:3439
- WGK Germany:2
- Hazard Category Code: 20/22-36/37/38
- Safety Instruction: S23-S26-S36
- RTECS:DI2800000
-
Hazardous Material Identification:
- Safety Term:6.1(b)
- Packing Group:III
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R20/22; R36/37/38
- PackingGroup:III
- HazardClass:6.1(b)
- Packing Group:III
- Hazard Level:6.1(b)
4-Chlorobenzonitrile Customs Data
- HS CODE:29269095
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Chlorobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM158012-1000g |
4-Chlorobenzonitrile |
623-03-0 | 95%+ | 1000g |
$55 | 2022-12-31 | |
Apollo Scientific | OR4722-250g |
4-Chlorobenzonitrile |
623-03-0 | 99% | 250g |
£165.00 | 2023-04-18 | |
Enamine | EN300-17455-1.0g |
4-chlorobenzonitrile |
623-03-0 | 95% | 1g |
$26.0 | 2023-05-03 | |
Life Chemicals | F0001-1667-0.25g |
4-Chlorobenzonitrile |
623-03-0 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
Life Chemicals | F0001-1667-0.5g |
4-Chlorobenzonitrile |
623-03-0 | 95%+ | 0.5g |
$19.0 | 2023-11-21 | |
Life Chemicals | F0001-1667-1g |
4-Chlorobenzonitrile |
623-03-0 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
Fluorochem | 035205-25g |
4-Chlorobenzonitrile |
623-03-0 | 99% | 25g |
£14.00 | 2022-03-01 | |
Fluorochem | 035205-100g |
4-Chlorobenzonitrile |
623-03-0 | 99% | 100g |
£42.00 | 2022-03-01 | |
Alichem | A019097529-500g |
4-Chlorobenzonitrile |
623-03-0 | 98% | 500g |
$159.00 | 2023-09-01 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0135-100G |
4-Chlorobenzonitrile |
623-03-0 | >98.0%(GC) | 100g |
¥390.00 | 2024-04-16 |
4-Chlorobenzonitrile Suppliers
4-Chlorobenzonitrile Related Literature
-
1. Book reviews
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on 4-Chlorobenzonitrile
Introduction to 4-Chlorobenzonitrile (CAS No. 623-03-0)
4-Chlorobenzonitrile, with the chemical formula C₇H₅ClN and CAS number 623-03-0, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, characterized by a chlorinated benzene ring substituted with a nitrile group, has garnered considerable attention due to its versatile reactivity and its role in synthesizing various biologically active molecules.
The structural motif of 4-Chlorobenzonitrile makes it a valuable precursor in the construction of heterocyclic compounds, which are widely employed in medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its participation in nucleophilic substitution and condensation reactions, facilitating the synthesis of complex scaffolds. Recent advancements in synthetic methodologies have further highlighted its utility, particularly in the preparation of novel therapeutic agents.
In recent years, 4-Chlorobenzonitrile has been extensively studied for its applications in the development of agrochemicals and pharmaceuticals. For instance, it serves as a key intermediate in the synthesis of certain herbicides and fungicides, where its chlorinated aromatic core contributes to enhanced bioactivity. Moreover, its incorporation into pharmacophores has led to the discovery of new compounds with potential antimicrobial and anti-inflammatory properties.
One notable area where 4-Chlorobenzonitrile has made significant contributions is in the synthesis of bioactive heterocycles. Researchers have leveraged its reactivity to develop novel scaffolds that mimic natural products and exhibit promising pharmacological effects. For example, derivatives of 4-Chlorobenzonitrile have been explored as inhibitors of enzymes involved in cancer progression, showcasing its potential as a lead compound for drug discovery.
The nitrile group in 4-Chlorobenzonitrile is particularly noteworthy for its ability to undergo hydrolysis or reduction to form carboxylic acids or amines, respectively. This functional versatility allows for further derivatization, enabling chemists to tailor the compound’s properties for specific applications. In pharmaceutical research, such transformations have been exploited to generate novel analogs with improved solubility and metabolic stability.
Recent studies have also highlighted the role of 4-Chlorobenzonitrile in materials science. Its incorporation into polymer matrices has been investigated for applications ranging from conductive materials to drug delivery systems. The ability to modify its structure through various chemical reactions makes it a valuable building block for developing advanced materials with tailored functionalities.
The synthesis of 4-Chlorobenzonitrile typically involves chlorination and cyanation reactions on a benzene derivative. Modern synthetic approaches have improved yields and reduced byproduct formation, making large-scale production more efficient. These advancements are crucial for meeting the growing demand for this intermediate in industrial applications.
From a mechanistic standpoint, 4-Chlorobenzonitrile participates in various reaction pathways that are fundamental to organic synthesis. Its reactivity towards metal catalysts has been explored for cross-coupling reactions, which are pivotal in constructing complex molecular architectures. Such transformations have enabled the rapid assembly of novel compounds with potential therapeutic value.
The safety profile of 4-Chlorobenzonitrile is another critical consideration in its application. While it is not classified as hazardous under standard conditions, proper handling procedures must be followed to ensure worker safety. Industrial processes involving this compound require adherence to good laboratory practices (GLP) and regulatory guidelines to mitigate any potential risks.
In conclusion, 4-Chlorobenzonitrile (CAS No. 623-03-0) is a multifaceted compound with broad utility across multiple sectors. Its role as an intermediate in pharmaceutical synthesis, agrochemical production, and material science underscores its importance in modern chemistry. Ongoing research continues to uncover new applications for this versatile molecule, reinforcing its significance as a cornerstone of organic synthesis.
623-03-0 (4-Chlorobenzonitrile) Related Products
- 626-17-5(Isophthalonitrile)
- 1210-12-4(9-Anthracenecarbonitrile)
- 613-46-7(naphthalene-2-carbonitrile)
- 623-26-7(1,4-Dicyanobenzene)
- 86-53-3(1-Cyanonaphthalene)
- 91-15-6(1,2-Dicyanobenzene)
- 2580221-65-2(3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid)
- 1805127-35-8(Ethyl 2-cyano-4,6-dibromobenzoate)
- 1060298-80-7(2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide)
- 2287287-13-0(Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride)

